

Mammalian Toxicology of Flufenoxystrobin: A Technical Guide

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Compound of Interest		
Compound Name:	Flufenoxystrobin	
Cat. No.:	B1443345	Get Quote

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Disclaimer: This document provides a comprehensive overview of the available toxicological data for the fungicide **Flufenoxystrobin**. It is important to note that publicly accessible data on the mammalian toxicology of **Flufenoxystrobin** is limited. Much of the detailed information required for a complete toxicological profile, as typically found in regulatory agency assessments, is not available in the public domain. Therefore, this guide also includes general information on the toxicological evaluation of strobilurin fungicides and standardized experimental protocols to provide a framework for understanding the potential toxicological profile of **Flufenoxystrobin**.

Executive Summary

Flufenoxystrobin is a synthetic fungicide belonging to the strobilurin class of chemicals. These fungicides are known as Quinone Outside Inhibitors (QoIs) due to their mode of action, which involves the inhibition of mitochondrial respiration. While specific toxicological data for **Flufenoxystrobin** is scarce, preliminary information suggests it has low acute toxicity. This guide summarizes the available data for **Flufenoxystrobin**, outlines standard toxicological testing protocols relevant to its assessment, and describes the established mechanism of action for strobilurin fungicides.

Quantitative Toxicological Data







The publicly available quantitative toxicological data for **Flufenoxystrobin** is limited. The following table summarizes the known information. For context, typical endpoints for a comprehensive toxicological assessment are included, with data for **Flufenoxystrobin** presented where available.



Toxicological Endpoint	Species	Route	Value	Reference
Acute Toxicity				
LD50	Rat	Oral	> 2000 mg/kg bw	[No specific study cited]
LD50	Rat/Rabbit	Dermal	Data not available	
LC50	Rat	Inhalation	Data not available	-
Sub-chronic Toxicity (90-day)				-
NOAEL	Rat	Oral	Data not available	
LOAEL	Rat	Oral	Data not available	-
Chronic Toxicity/Carcinog enicity				_
NOAEL	Rat	Oral	Data not available	
Carcinogenicity Classification	Data not available			-
Reproductive & Developmental Toxicity				
Parental NOAEL	Rat	Oral	Data not available	
Offspring NOAEL	Rat	Oral	Data not available	-



Developmental NOAEL	Rabbit	Oral	Data not available
Genotoxicity			
Ames Test	In vitro	Data not available	
Chromosome Aberration	In vitro	Data not available	_
Micronucleus Test	In vivo	Data not available	_

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Mechanism of Action: Inhibition of Mitochondrial Respiration

Flufenoxystrobin, as a Quinone Outside Inhibitor (QoI), functions by disrupting the mitochondrial respiratory chain, a fundamental process for cellular energy production in both fungi and mammals.

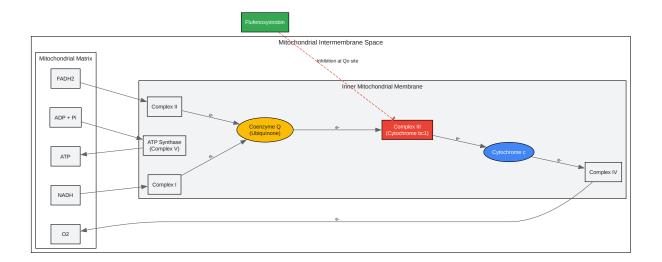
Key aspects of the mechanism include:

- Target Site: The primary target is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.
- Inhibition: Flufenoxystrobin binds to the Qo site of cytochrome b, which is a component of Complex III.
- Electron Transfer Blockade: This binding blocks the transfer of electrons from ubiquinol to cytochrome c1.
- ATP Depletion: The disruption of the electron transport chain inhibits the generation of the
 proton gradient across the inner mitochondrial membrane, which is necessary for the
 production of ATP (adenosine triphosphate), the main energy currency of the cell.



 Oxidative Stress: The blockage of electron flow can lead to an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.

Although the primary target is conserved across fungi and mammals, the selectivity of strobilurin fungicides is attributed to differences in the binding pocket of the target enzyme. However, at high concentrations, inhibition of the mammalian respiratory chain can occur, leading to toxicity.



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Caption: Mechanism of action of Flufenoxystrobin as a Quinone Outside Inhibitor (QoI).

Experimental Protocols

The following sections describe standardized experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are typically required for the registration of a new pesticide. While specific study details for **Flufenoxystrobin** are not publicly available, these protocols represent the industry standard for mammalian toxicology testing.

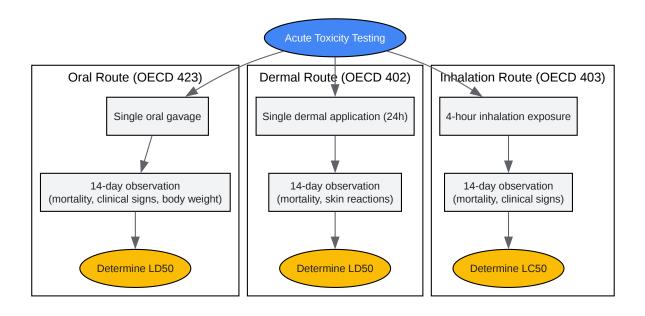
Acute Toxicity Testing

Objective: To determine the potential adverse effects that may occur within a short time after a single exposure to the substance.

- Acute Oral Toxicity (as per OECD Guideline 423):
 - Test System: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).
 - Administration: A single oral dose of Flufenoxystrobin is administered by gavage.
 - Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome (survival or death), the dose for the next animal is adjusted up or down.
 - Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded at the start and end of the study.
 - Endpoint: The LD50 (median lethal dose) is estimated, which is the dose that is lethal to 50% of the tested animals.
- Acute Dermal Toxicity (as per OECD Guideline 402):
 - Test System: Young adult rats, rabbits, or guinea pigs.
 - Administration: A single dose of Flufenoxystrobin is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.



- Dose Levels: A limit test at 2000 mg/kg body weight is often performed.
- Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions.
- Endpoint: The dermal LD50 is determined.
- Acute Inhalation Toxicity (as per OECD Guideline 403):
 - Test System: Young adult rats.
 - Administration: Animals are exposed to an aerosol or vapor of Flufenoxystrobin in an inhalation chamber for a defined period (typically 4 hours).
 - Dose Levels: At least three concentrations are tested.
 - Observation Period: Animals are observed for 14 days.
 - Endpoint: The LC50 (median lethal concentration) is determined.



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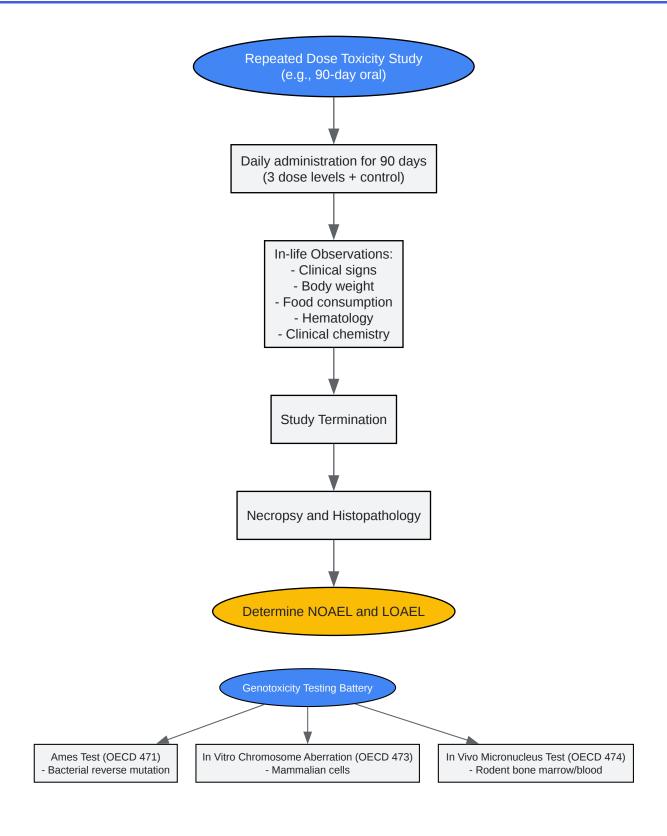
Caption: General workflow for acute toxicity testing.

Sub-chronic and Chronic Toxicity Testing

Objective: To evaluate the adverse effects of repeated exposure to a substance over a prolonged period.

- 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408):
 - Test System: Rats are typically used.
 - Administration: Flufenoxystrobin is administered daily in the diet, drinking water, or by gavage for 90 days.
 - Dose Levels: At least three dose levels and a control group are used.
 - Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.
 - Endpoint: At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed to identify target organs of toxicity and to determine the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL).
- Chronic Toxicity/Carcinogenicity Studies (as per OECD Guidelines 452 & 451):
 - Test System: Typically conducted in two rodent species (e.g., rats and mice).
 - Administration: The substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).
 - Dose Levels: At least three dose levels and a control group.
 - Observations: Similar to the 90-day study, with an emphasis on the detection of neoplastic lesions.
 - Endpoint: To determine the chronic toxicity profile, identify any carcinogenic potential, and establish a chronic NOAEL.





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